4-(1-Methanesulfonylethenyl)benzonitrile
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Overview
Description
4-(1-Methanesulfonylethenyl)benzonitrile is a chemical compound with the molecular formula C₁₀H₉NO₂S and a molecular weight of 207.25 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a methanesulfonyl group attached to an ethenyl group on a benzonitrile ring .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Methanesulfonylethenyl)benzonitrile can be achieved through various methods. One common approach involves the reaction of benzaldehyde with hydroxylamine hydrochloride to form benzaldoxime, which is then dehydrated to produce benzonitrile . This reaction can be catalyzed by acids and can be performed in a one-pot process to reduce energy consumption and solvent waste .
Industrial Production Methods
Industrial production methods for benzonitrile derivatives often involve the cyanation of benzene halides, toluene halides, and ammonia reactions . Additionally, ammoxidation of toluene, ammonia, and air, as well as the reaction of benzoic acid with urea, are also employed . These methods are advantageous due to their mild reaction conditions, low production costs, and potential for large-scale application .
Chemical Reactions Analysis
Types of Reactions
4-(1-Methanesulfonylethenyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Nucleophilic aromatic substitution reactions can occur, especially when electron-withdrawing groups are present on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or peracids for oxidation reactions.
Reducing agents: Such as lithium aluminum hydride or catalytic hydrogenation for reduction reactions.
Nucleophiles: Such as hydroxide ions or amines for substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, primary amines, and substituted aromatic compounds .
Scientific Research Applications
4-(1-Methanesulfonylethenyl)benzonitrile has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of advanced coatings, pesticides, and dyes.
Mechanism of Action
The mechanism of action of 4-(1-Methanesulfonylethenyl)benzonitrile involves its interaction with molecular targets and pathways. For example, in nucleophilic aromatic substitution reactions, the compound forms a Meisenheimer complex, which is a negatively charged intermediate formed by the attack of a nucleophile on the aromatic ring . This complex can then undergo further transformations to yield the final product.
Comparison with Similar Compounds
Similar Compounds
4-(Methylsulfonyl)benzonitrile: A similar compound with a methylsulfonyl group instead of a methanesulfonylethenyl group.
Benzonitrile: The parent compound without any substituents on the aromatic ring.
Uniqueness
4-(1-Methanesulfonylethenyl)benzonitrile is unique due to the presence of the methanesulfonylethenyl group, which imparts distinct chemical properties and reactivity compared to other benzonitrile derivatives .
Properties
Molecular Formula |
C10H9NO2S |
---|---|
Molecular Weight |
207.25 g/mol |
IUPAC Name |
4-(1-methylsulfonylethenyl)benzonitrile |
InChI |
InChI=1S/C10H9NO2S/c1-8(14(2,12)13)10-5-3-9(7-11)4-6-10/h3-6H,1H2,2H3 |
InChI Key |
JXLQSSGEPAKNSO-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C(=C)C1=CC=C(C=C1)C#N |
Origin of Product |
United States |
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